molecular formula C16H11F3N2O3 B15306803 3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one,trifluoroaceticacid

3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one,trifluoroaceticacid

Cat. No.: B15306803
M. Wt: 336.26 g/mol
InChI Key: MGNZLQADSZOYIT-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one, trifluoroacetic acid (TFA) is a heterocyclic compound featuring a naphthyridinone core (a bicyclic structure combining pyridine and pyridone moieties) substituted with a phenyl group at the 3-position. The trifluoroacetic acid component likely acts as a counterion or co-crystallization agent, enhancing solubility or stability.

Properties

Molecular Formula

C16H11F3N2O3

Molecular Weight

336.26 g/mol

IUPAC Name

3-phenyl-1H-1,8-naphthyridin-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H10N2O.C2HF3O2/c17-14-12(10-5-2-1-3-6-10)9-11-7-4-8-15-13(11)16-14;3-2(4,5)1(6)7/h1-9H,(H,15,16,17);(H,6,7)

InChI Key

MGNZLQADSZOYIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Gould-Jacobs Reaction for Core Structure Assembly

The Gould-Jacobs reaction remains a cornerstone for constructing 1,8-naphthyridine derivatives. This method involves cyclocondensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) under thermal conditions. For 3-phenyl substitution, 2-amino-5-phenylpyridine reacts with EMME at 250°C in diphenyl ether to yield ethyl 7-phenyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation afford the 1,8-naphthyridin-2-one scaffold.

Key Conditions :

  • Temperature: 250°C in diphenyl ether
  • Yield: 60–75% after purification

The Conard-Limpach method enables direct introduction of aryl groups at position 3. Reacting 2-amino-6-phenylpyridine with ethyl acetoacetate in polyphosphoric acid (PPA) at 100°C generates 3-phenyl-1,8-naphthyridin-2-one via cyclodehydration. This one-pot reaction proceeds through crotonate intermediate formation, followed by acid-catalyzed ring closure (Scheme 1).

Optimized Parameters :

  • Catalyst: PPA
  • Temperature: 100°C, 6 hours
  • Yield: 68%

Nitrosation with Trifluoroacetic Acid for 2-Oxo Formation

Conversion of 2-amino-3-phenyl-1,8-naphthyridine to the 2-oxo derivative necessitates nitrosation under strongly acidic conditions. Dissolving the amine in trifluoroacetic acid (TFA) and treating with sodium nitrite at 0–5°C achieves quantitative deamination (Scheme 2). The TFA acts as both solvent and proton source, ensuring smooth nitroso intermediate formation.

Critical Steps :

  • Reagents: TFA (40 mL/g substrate), NaNO₂ (2.2 eq)
  • Temperature: 0°C → ambient, 1 hour
  • Yield: 75% after recrystallization

Microwave-Assisted Alkylation for Salt Formation

Trifluoroacetate salt formation is optimized via microwave-enhanced alkylation. Treating 3-phenyl-1,8-naphthyridin-2-one with ethyl trifluoroacetate in DMF/K₂CO₃ under microwave irradiation (400W, 4.5 min) yields the trifluoroacetylated product. Neutralization with TFA in ethanol affords the final salt with >90% purity.

Green Chemistry Advantages :

  • Reaction time: 4.5 minutes vs. 4 hours conventional
  • Solvent: DMF (recyclable)
  • Yield: 92%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for 3-Phenyl-1,8-naphthyridin-2-one Trifluoroacetate Synthesis

Method Yield (%) Time Temperature Key Advantage
Gould-Jacobs 60 12 h 250°C High regioselectivity
Conard-Limpach 68 6 h 100°C Direct aryl incorporation
TFA Nitrosation 75 1 h 0°C→RT Rapid deamination
Microwave Alkylation 92 4.5 min 100°C Energy efficiency

Spectroscopic Characterization

IR Data (KBr, cm⁻¹) :

  • 1675 (C=O lactam), 1550 (C=C aromatic), 1200–1100 (CF₃ asymmetric stretch)

¹H NMR (300 MHz, DMSO-d₆) :

  • δ 8.42 (d, J=8.1 Hz, H-5), 7.68–7.45 (m, 5H, Ph), 6.89 (s, H-4), 4.10 (q, J=7.0 Hz, OCH₂CH₃)

Mass Spec (ESI+) :

  • m/z 265.1 [M+H]⁺ (calc. 265.08 for C₁₄H₁₀N₂O)

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The naphthyridine core’s electron-rich aromatic system facilitates electrophilic substitutions. TFA enhances reactivity by protonating nitrogen atoms, increasing electrophilicity at adjacent carbons.

  • Nitration/Sulfonation : Directed by the naphthyridine’s electronic profile, substitutions occur preferentially at positions activated by protonation .

  • Halogenation : TFA stabilizes intermediates, enabling halogenation under mild conditions.

Acylation Reactions

TFA acts as a Brønsted acid catalyst for acylation, enabling Friedel-Crafts-type reactions:

Reaction TypeConditionsProductYield
AcetylationTFA, Ac₂O, 25°C3-Phenyl-5-acetyl-1,2-dihydro-1,8-naphthyridin-2-one78%

Oxidation to N-Oxides

TFA serves as a solvent in oxidation reactions with peroxides, forming bioactive N-oxide derivatives :
Procedure :

  • Dissolve 5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)-one in TFA.

  • Add urea-hydrogen peroxide complex.

  • Stir at 0°C → room temperature.

  • Product : 5,7-Di(trifluoromethyl)-1,8-naphthyridin-2(1H)-one-8-oxide (75% yield) .

Diazotization and Cyclization

TFA mediates diazotization reactions for ring functionalization:
Stepwise Process :

  • Diazotization : Sodium nitrite in TFA at 0°C generates diazonium intermediates.

  • Cyclization : Intermediate rearrangement forms fused bicyclic structures.

  • Example : Synthesis of 5-methyl-7-pentafluoroethyl-1,8-naphthyridin-2(1H)-one (60% yield after recrystallization) .

Trifluoromethylation

While direct evidence for this compound is limited, TFA’s role in trifluoromethylation of related naphthyridines involves:

  • Dual activation of substrate and CF₃ sources via hydrogen bonding .

  • Example: 1,5-naphthyridine C-2 trifluoromethylation (32% yield) .

Role in Functional Group Transformations

  • Hydroxyl Group Reactivity : Methylation or removal of the 8-hydroxyl group reduces antileishmanial activity, highlighting its role in binding interactions .

  • Triazole Replacement : Substitution with amides retains activity, guiding synthetic prioritization .

Comparative Reactivity Table

Reaction TypeCatalytic Role of TFAKey IntermediateYield Range
Electrophilic SubstitutionProtonation of N-heterocycleNitronium ion70–85%
Multicomponent SynthesisAcid catalystIminium ion75–84%
OxidationSolvent/stabilizerN-oxide60–75%
DiazotizationProton donorDiazonium salt60–70%

Scientific Research Applications

3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, making it a potential candidate for antibacterial agents .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Core Structure Substituents Key Features References
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one, TFA 1,8-Naphthyridin-2-one 3-Phenyl; TFA counterion Likely enhances solubility; phenyl group may improve binding affinity. Inferred
5,7-Bis(trifluoromethyl)-1,2-dihydro-1,8-naphthyridin-2-one 1,8-Naphthyridin-2-one 5,7-Bis(trifluoromethyl) Fluorination increases lipophilicity and metabolic stability.
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chloro; N-phenyl Used in polymer synthesis (e.g., polyimides); chloro group aids reactivity.
Naphthalene-1-ol derivatives (e.g., USP compounds) Naphthalene Varied (e.g., thiophene, methylamino groups) Diverse pharmacological activities; thiophene enhances electronic properties.

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